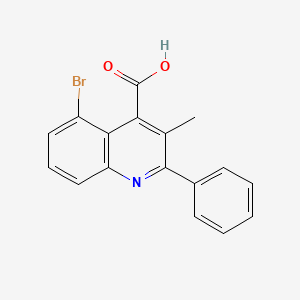

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid

Description

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is a brominated quinoline derivative characterized by a bromine atom at position 5, a methyl group at position 3, and a phenyl group at position 2 of the quinoline core. This structure confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C17H12BrNO2 |

|---|---|

Molecular Weight |

342.2 g/mol |

IUPAC Name |

5-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C17H12BrNO2/c1-10-14(17(20)21)15-12(18)8-5-9-13(15)19-16(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21) |

InChI Key |

QZBOMFPFGASUCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=CC=C2Br)N=C1C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions . Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinolines.

Scientific Research Applications

Anticancer Activity

Histone Deacetylase Inhibition:

One of the prominent applications of 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is in the development of histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in cancer progression, and compounds that inhibit these enzymes can potentially serve as anticancer agents. Research indicates that derivatives of quinoline-4-carboxylic acids exhibit potent HDAC inhibitory activity, with specific compounds showing selectivity for HDAC3, which is implicated in various cancers .

Case Study:

In a study involving the synthesis of various quinoline derivatives, one compound (D28) demonstrated significant selectivity for HDAC3 with an IC50 value of 24.45 µM, indicating its potential as a lead compound for cancer treatment .

Antileishmanial Activity

Synthesis and Evaluation:

The compound has also been evaluated for its antileishmanial properties. A study synthesized several quinoline-4-carboxylic acids and tested their efficacy against Leishmania donovani, the causative agent of leishmaniasis. The synthesized compounds were subjected to various concentrations, revealing promising results in inhibiting the growth of the parasite .

Data Table: Antileishmanial Activity Results

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| Q1 | 200 | Moderate |

| Q2 | 50 | High |

| Q3 | 25 | Very High |

Antimicrobial Properties

Broad-Spectrum Activity:

Quinoline derivatives, including this compound, have shown antimicrobial activity against various bacterial strains. A study utilized disc diffusion methods to assess antibacterial efficacy, indicating that certain derivatives possess significant inhibitory effects on gram-positive and gram-negative bacteria .

Antioxidant Activity

Evaluation of Antioxidant Properties:

Research has indicated that some quinoline derivatives exhibit antioxidant properties through assays such as ABTS decolorization. Compounds derived from quinoline-4-carboxylic acids were evaluated for their ability to scavenge free radicals, with some showing substantial antioxidant activity .

Data Table: Antioxidant Activity Assessment

| Compound | % Inhibition | Activity Level |

|---|---|---|

| 14 | 85 | Strong |

| 21a | 70 | Moderate |

| 12a | 55 | Mild |

Tuberculosis Treatment Potential

Mycobacterium tuberculosis Inhibition:

Recent studies have identified arylated quinoline carboxylic acids as potential inhibitors of Mycobacterium tuberculosis. The synthesis and screening of these compounds revealed promising candidates with effective activity against both replicating and non-replicating forms of the bacterium .

Case Study:

Two derivatives were highlighted for their superior activity against Mtb, showcasing their potential as therapeutic agents in tuberculosis treatment .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

- 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic Acid (PI-21575): Incorporates a methoxy group on the phenyl ring. This electron-donating substituent may improve solubility but reduce membrane permeability compared to the main compound’s unsubstituted phenyl group .

- 2-Bromo-5,7-dimethoxy-4-phenylquinoline: Features methoxy groups at C5 and C5.

Structural and Physicochemical Data Comparison

Key Research Findings

- Antibacterial Activity : Bromine at C5 in the main compound likely enhances penetration through bacterial membranes, as seen in analogs like 5a4 .

- Synthetic Flexibility : The C4 carboxylic acid group allows facile derivatization, a feature exploited in creating hydrazide derivatives with improved activity .

- Crystallinity: Compounds like 2-Bromo-5,7-dimethoxy-4-phenylquinoline demonstrate that methoxy groups stabilize crystal lattices via hydrogen bonding, a property less pronounced in the main compound .

Biological Activity

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This detailed article explores its biological properties, synthesis, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.19 g/mol. The compound features a bromine atom at the 5-position, a phenyl group at the 2-position, and a carboxylic acid functional group at the 4-position of the quinoline ring. This unique structure contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties against various pathogens. Studies indicate that such compounds can inhibit the growth of bacteria and fungi effectively. For instance, derivatives in this class have shown activity against:

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents .

2. Anticancer Potential

Recent research highlights the anticancer potential of quinoline derivatives, including this compound. In vitro studies have shown that these compounds can inhibit cancer cell proliferation effectively. For example, specific derivatives exhibited IC50 values in nanomolar concentrations against various cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 20.1 |

| KB-V1 | 14 |

The mechanism of action is believed to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to cytotoxic effects .

3. Antileishmanial Activity

Antileishmanial activity has also been reported for quinoline derivatives. In studies evaluating their efficacy against Leishmania donovani, certain compounds demonstrated significant antileishmanial effects with IC50 values ranging from 200 μg/mL to as low as 1.56 μg/mL, indicating a potential for therapeutic application in treating leishmaniasis .

Case Studies

Several studies have been conducted to evaluate the biological activity of quinoline derivatives:

- Anticancer Study : A study on various quinoline derivatives found that compounds with specific substitutions exhibited enhanced anticancer activity compared to standard treatments. For instance, one derivative showed an IC50 value lower than that of established drugs like LY290181 .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of substituted quinolines against multiple bacterial strains, demonstrating that specific structural modifications could significantly enhance antibacterial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the bromine substituent at the 5-position of the quinoline scaffold?

- Methodological Answer : Bromination of quinoline derivatives typically employs electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) under controlled temperatures (0–25°C). For regioselective bromination at the 5-position, steric and electronic directing groups (e.g., methyl or phenyl substituents) on the quinoline core are critical. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate the brominated product .

Q. How can the purity and structural integrity of 5-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR : Confirm substitution patterns (e.g., -NMR for methyl protons at δ 2.4–2.6 ppm; -NMR for carboxylic acid at δ ~170 ppm).

- LC-MS : Verify molecular ion peaks (expected [M+H]⁺ = 357.03) and fragmentation patterns.

Discrepancies in spectral data may arise from tautomerism or crystallographic polymorphism, requiring X-ray diffraction for absolute confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for quinoline-4-carboxylic acid derivatives?

- Methodological Answer : Contradictions often stem from assay conditions or compound stability. For example:

- Inconsistent IC₅₀ values : Standardize cell-based assays using identical cell lines (e.g., HEK293 or HepG2), serum-free media, and controlled incubation times (24–48 hrs).

- Degradation artifacts : Perform stability studies (HPLC monitoring under physiological pH/temperature) to rule out hydrolysis of the carboxylic acid group.

Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. How can the regioselectivity of cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for introducing the 2-phenyl group?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 with K₂CO₃ in toluene/water (3:1) at 80°C.

- Directing groups : The 4-carboxylic acid moiety acts as a transient directing group, enhancing para-selectivity for phenyl boronic acid coupling.

- Kinetic control : Short reaction times (2–4 hrs) minimize byproduct formation. Post-coupling, hydrolyze the ester intermediate (if present) with NaOH/EtOH to regenerate the carboxylic acid .

Q. What computational approaches predict the binding mode of this compound to kinase targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., EGFR or Abl1) to model interactions. The bromine atom may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with catalytic lysine residues.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM/PBSA) to prioritize synthetic analogs .

Stability and Reactivity

Q. Under what conditions does the carboxylic acid group undergo decarboxylation, and how can this be mitigated?

- Methodological Answer : Decarboxylation occurs at elevated temperatures (>150°C) or under strong acidic/basic conditions. Mitigation strategies include:

- Storage : Keep the compound at –20°C under inert gas (N₂/Ar).

- Synthetic modifications : Protect the carboxylic acid as a methyl ester during high-temperature reactions, followed by mild hydrolysis (LiOH/THF/H₂O) .

Data Interpretation and Optimization

Q. How should researchers address conflicting crystallographic data for quinoline derivatives?

- Methodological Answer :

- Polymorphism screening : Recrystallize from multiple solvents (e.g., EtOH, DMSO) and compare XRD patterns.

- DFT calculations : Optimize the molecular geometry using Gaussian09 (B3LYP/6-31G*) to identify the most stable tautomer or conformer.

- Synchrotron validation : High-resolution XRD at facilities like APS (Argonne) resolves subtle structural ambiguities .

Biological Activity Profiling

Q. What in vitro models are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- Bacterial strains : Use Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains with Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocols.

- Biofilm assays : Quantify inhibition using crystal violet staining in 96-well plates.

- Cytotoxicity controls : Parallel testing on mammalian cells (e.g., Vero cells) ensures selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.